molecular formula C15H31NO B14611269 N-Ethyl-N-methyldodecanamide CAS No. 59585-49-8

N-Ethyl-N-methyldodecanamide

Cat. No.: B14611269
CAS No.: 59585-49-8
M. Wt: 241.41 g/mol
InChI Key: LNIHFOYOWVOFGA-UHFFFAOYSA-N
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Description

N-Ethyl-N-methyldodecanamide is an organic compound with the molecular formula C15H31NO. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-N-methyldodecanamide can be synthesized through the reaction of dodecanoic acid with N-ethyl-N-methylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to activate the carboxylic acid group, followed by the addition of the amine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where dodecanoic acid and N-ethyl-N-methylamine are combined in the presence of a catalyst. The reaction mixture is heated to a specific temperature to facilitate the formation of the amide bond. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methyldodecanamide undergoes various chemical reactions, including:

    Hydrolysis: In the presence of strong acids or bases, the amide bond can be hydrolyzed to yield dodecanoic acid and N-ethyl-N-methylamine.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Substitution: this compound can participate in nucleophilic substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Dodecanoic acid and N-ethyl-N-methylamine.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-Ethyl-N-methyldodecanamide has several applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.

    Biology: Employed in the study of membrane proteins and their interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The mechanism of action of N-Ethyl-N-methyldodecanamide is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is exploited in various applications, including drug delivery and the formulation of cleaning agents.

Comparison with Similar Compounds

Similar Compounds

    N-Methyldodecanamide: Similar structure but lacks the ethyl group.

    N-Ethyldodecanamide: Similar structure but lacks the methyl group.

    N,N-Dimethyldodecanamide: Contains two methyl groups instead of one ethyl and one methyl group.

Uniqueness

N-Ethyl-N-methyldodecanamide is unique due to the presence of both ethyl and methyl groups attached to the nitrogen atom. This specific structure imparts distinct surfactant properties, making it more effective in reducing surface tension compared to its analogs.

Properties

CAS No.

59585-49-8

Molecular Formula

C15H31NO

Molecular Weight

241.41 g/mol

IUPAC Name

N-ethyl-N-methyldodecanamide

InChI

InChI=1S/C15H31NO/c1-4-6-7-8-9-10-11-12-13-14-15(17)16(3)5-2/h4-14H2,1-3H3

InChI Key

LNIHFOYOWVOFGA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)N(C)CC

Origin of Product

United States

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